1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one
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Overview
Description
CM398 is a highly selective, orally active sigma-2 receptor ligand. It has a high sigma-1/sigma-2 selectivity ratio (1000-fold) and shows notable affinity for dopamine and serotonin transporters. CM398 has shown promising anti-inflammatory analgesic effects in various models of inflammatory pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM398 involves the reaction of 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CM398 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
CM398 undergoes various chemical reactions, including:
Oxidation: CM398 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CM398 into reduced forms.
Substitution: CM398 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CM398 .
Scientific Research Applications
CM398 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study sigma-2 receptor interactions.
Biology: Investigated for its role in modulating nociception and pain pathways.
Medicine: Explored as a potential therapeutic for neuropathic pain due to its anti-inflammatory and analgesic properties.
Industry: Potential applications in the development of new pain therapeutics and other pharmaceutical products
Mechanism of Action
CM398 exerts its effects by selectively binding to sigma-2 receptors. This interaction modulates intracellular calcium and cholesterol homeostasis, which in turn affects nociception and pain pathways. The compound also shows affinity for dopamine and serotonin transporters, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
CM304: An analog of CM398, synthesized to increase the duration of pharmacological action.
Gabapentin: A commonly used analgesic for neuropathic pain, but with significant adverse effects.
Morphine: Another analgesic with high abuse potential and significant side effects
Uniqueness of CM398
CM398 is unique due to its high selectivity for sigma-2 receptors and its promising anti-inflammatory analgesic effects. Unlike gabapentin and morphine, CM398 produces fewer adverse effects and has a lower potential for abuse .
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O3/c1-24-19-8-4-5-9-20(19)26(23(24)27)12-7-6-11-25-13-10-17-14-21(28-2)22(29-3)15-18(17)16-25/h4-5,8-9,14-15H,6-7,10-13,16H2,1-3H3 |
InChI Key |
FKMMUKDTVNOKQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCCN3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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